molecular formula C18H26ClN5 B6767232 N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine

N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine

Cat. No.: B6767232
M. Wt: 347.9 g/mol
InChI Key: XJMQMZVTGVHTOH-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclohexane ring

Properties

IUPAC Name

N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN5/c1-17(2,3)24-16(21-22-23-24)13-20-18(11-5-4-6-12-18)14-7-9-15(19)10-8-14/h7-10,20H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMQMZVTGVHTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NN=N1)CNC2(CCCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine typically involves multiple steps. One common method includes the formation of the tetrazole ring through the reaction of an amine with triethyl orthoformate and sodium azide, catalyzed by a Lewis acid such as Yb(OTf)3 . The chlorophenyl and cyclohexane moieties are introduced through subsequent reactions involving appropriate starting materials and reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-tert-butyltetrazol-5-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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